molecular formula C13H13NO3 B6367604 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261938-85-5

3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367604
CAS RN: 1261938-85-5
M. Wt: 231.25 g/mol
InChI Key: LWMSTPUWHPMZCO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% (3,4-DMPH) is a phenolic compound found in a variety of plants. It is a white crystalline solid with a melting point of 95-97°C. 3,4-DMPH has been studied for its potential therapeutic applications in recent years due to its antioxidant and anti-inflammatory properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties. In particular, 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in the treatment of various diseases, such as diabetes, cancer, and Alzheimer’s disease. Additionally, 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in the treatment of inflammation-related conditions, such as arthritis.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% have been studied in animal models. Studies have shown that 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Additionally, 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. The limitations of using 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its lack of specificity and the potential for it to interact with other compounds.

Future Directions

The potential future directions for 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% research include further studies on its mechanism of action, its effects on various diseases, and its potential applications in the treatment of inflammation-related conditions. Additionally, further research on the safety and efficacy of 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% in humans is needed. Finally, further studies on the potential synergistic effects of 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% with other compounds are needed.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxyphenol and acetic anhydride in the presence of pyridine. This produces 3,4-dimethoxyphenyl acetate. The second step involves the hydrolysis of the 3,4-dimethoxyphenyl acetate in the presence of an alkali to produce 3-(3,4-Dimethoxyphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSTPUWHPMZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682953
Record name 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one

CAS RN

1261938-85-5
Record name 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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